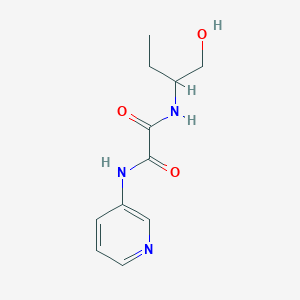![molecular formula C16H15N3O3S2 B2702676 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896683-70-8](/img/structure/B2702676.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide” belongs to a class of compounds known as 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . These compounds are known for their inhibitory action on mrgx2 .
Synthesis Analysis
The synthesis of these compounds involves the creation of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides bearing a short alkylamino side chain in the 3-position . The nature of the substituent in the 7-position can enhance the myorelaxant potency of the drugs .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 4H-1,2,4-benzothiadiazine 1,1-dioxide core, which is substituted at various positions to achieve desired properties .Chemical Reactions Analysis
The chemical reactions involving these compounds primarily focus on their ability to inhibit insulin secretion . The presence of either chlorine or bromine atoms in the 6 and 7 positions does not improve the apparent selectivity of the drugs for the pancreatic tissue .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the nature of the substituents at the 6 and 7 positions . For example, the introduction of one or two fluorine atoms, as well as the presence of a methoxy group in the 7-position, generates potent and selective inhibitors of insulin release .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been reported to exhibit antimicrobial activity . The presence of various functional groups attached to the ring structure, such as halo groups at the 7 and 8 positions, are responsible for this activity .
Antiviral Activity
The compound also shows antiviral properties . This is likely due to the unique chemical structure of the compound, which allows it to interfere with the life cycle of viruses .
Antihypertensive Activity
The compound has been found to have antihypertensive effects . This could be due to its ability to interact with certain receptors or enzymes involved in blood pressure regulation .
Antidiabetic Activity
The compound has been reported to exhibit antidiabetic activity . This could be due to its potential to modulate insulin release or glucose metabolism .
Anticancer Activity
The compound has shown potential as an anticancer agent . Its mechanism of action could involve disrupting cell division or promoting apoptosis in cancer cells .
KATP Channel Activator
The compound has been evaluated as a KATP channel activator on pancreatic endocrine tissue and vascular smooth muscle tissue . Compounds with substitutions at the 7-position and 3-position were found to be effective inhibitors of insulin release from rat pancreatic B cells .
AMPA Receptor Modulator
The compound has been reported to act as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological disorders .
Fungicide
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include this compound, were designed, synthesized, and tested against various phytopathogenic fungi . Some compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
Mécanisme D'action
Target of Action
The primary targets of the compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide are ATP-sensitive potassium channels (KATP channels) in pancreatic endocrine tissue and vascular smooth muscle tissue . These channels play a crucial role in regulating insulin secretion and vascular tone .
Mode of Action
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide interacts with its targets by binding to the KATP channels, leading to their activation . This activation results in the inhibition of insulin secretion from pancreatic beta cells and relaxation of vascular smooth muscle .
Biochemical Pathways
The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide affects several biochemical pathways. In pancreatic beta cells, the opening of these channels hyperpolarizes the cell membrane, inhibiting the release of insulin . In vascular smooth muscle, the activation of KATP channels leads to membrane hyperpolarization, causing relaxation and vasodilation .
Pharmacokinetics
The compound’s potency and selectivity for pancreatic katp channels suggest it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide’s action include the inhibition of insulin secretion from pancreatic beta cells and the relaxation of vascular smooth muscle . These effects could potentially be harnessed for the treatment of conditions such as diabetes and hypertension .
Orientations Futures
Propriétés
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-5-4-6-12(9-11)17-15(20)10-23-16-18-13-7-2-3-8-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIQROGOFLDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

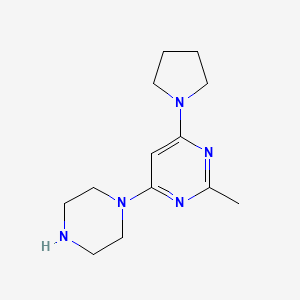
![3-(4-fluorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2702594.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2702596.png)
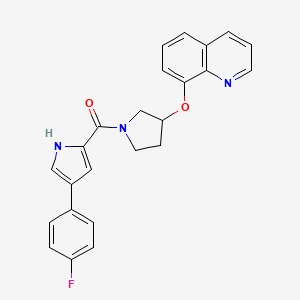
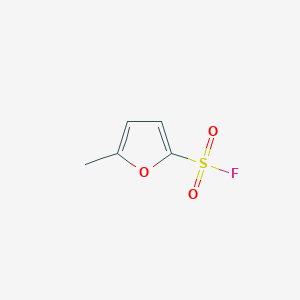
![N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2702600.png)
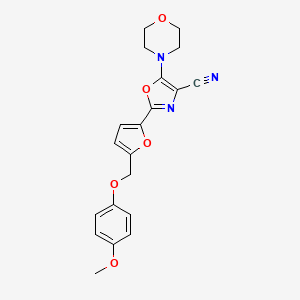
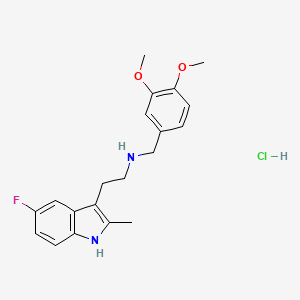

![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
